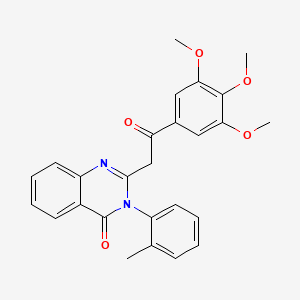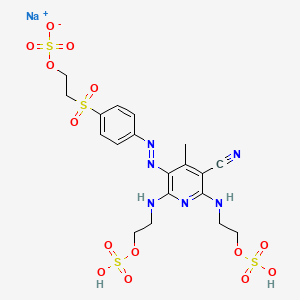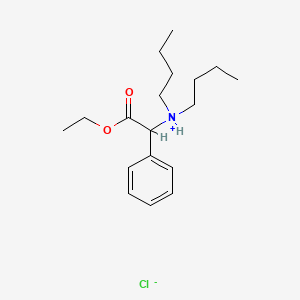![molecular formula C12H30BN3O3 B13772688 Tris[2-(dimethylamino)ethyl] borate CAS No. 97-21-2](/img/structure/B13772688.png)
Tris[2-(dimethylamino)ethyl] borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-(dimethylamino)ethyl] borate is an organoboron compound known for its unique chemical properties and versatility in various applications. It is a borate ester with the molecular formula C12H30BN3O3. This compound is particularly interesting due to its ability to form stable complexes and its reactivity in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(dimethylamino)ethyl] borate typically involves the reaction of boric acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired borate ester. The general reaction can be represented as: [ \text{B(OH)_3 + 3 (CH_3)_2NCH_2CH_2OH} \rightarrow \text{B(OCH_2CH_2N(CH_3)_2)_3 + 3 H_2O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris[2-(dimethylamino)ethyl] borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of borate esters with different functional groups, while reduction can yield boron hydrides.
Applications De Recherche Scientifique
Tris[2-(dimethylamino)ethyl] borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is used in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers, as a flame retardant, and in the manufacture of advanced materials.
Mécanisme D'action
The mechanism by which Tris[2-(dimethylamino)ethyl] borate exerts its effects involves the interaction of the borate ester with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the borate ester can interact with enzymes and other proteins, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
Tris[2-(dimethylamino)ethyl]amine: A related compound with similar structural features but different reactivity.
Tris[2-(methylamino)ethyl]amine: Another similar compound with variations in the amino groups.
Comparison: Tris[2-(dimethylamino)ethyl] borate is unique due to its borate ester structure, which imparts different chemical properties compared to its amine counterparts. The presence of the boron atom allows for unique reactivity and applications, particularly in catalysis and materials science.
Propriétés
Numéro CAS |
97-21-2 |
|---|---|
Formule moléculaire |
C12H30BN3O3 |
Poids moléculaire |
275.20 g/mol |
Nom IUPAC |
tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C12H30BN3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h7-12H2,1-6H3 |
Clé InChI |
SZXZKETUHUBCOP-UHFFFAOYSA-N |
SMILES canonique |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


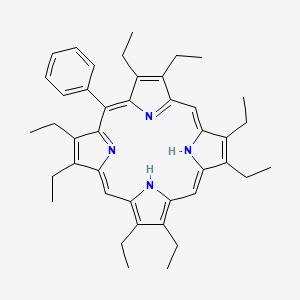
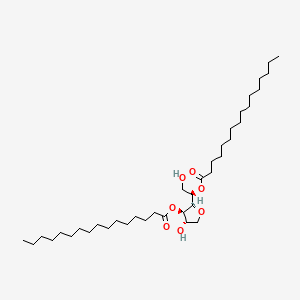
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
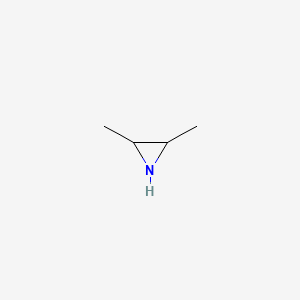
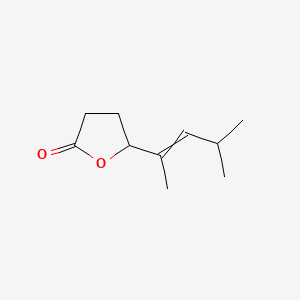
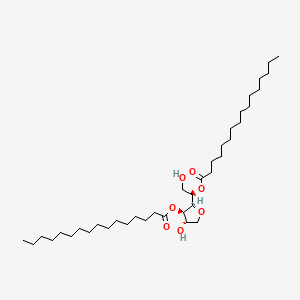
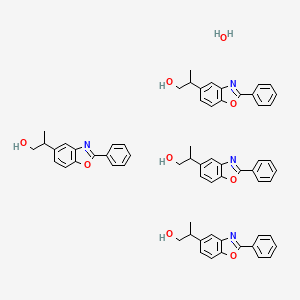
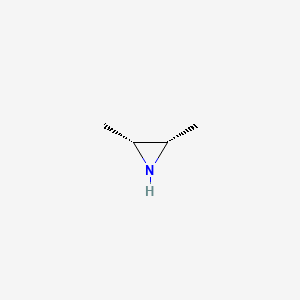
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
